Cas no 36932-41-9 (N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide)
N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-Quinoxalineacetamide,1,2,3,4-tetrahydro-N-(4-methylphenyl)-3-oxo-
- 2-(3-OXO-1,2,3,4-TETRAHYDRO-QUINOXALIN-2-YL)-N-P-TOLYL-ACETAMIDE
- N-(4-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
- N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- AKOS000267350
- Z31269301
- Oprea1_408923
- EN300-06560
- CS-0220398
- 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)- N-p-tolyl-acetamide
- F0270-0013
- 36932-41-9
- 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-p-tolylacetamide
- BB 0242761
- 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(p-tolyl)acetamide
- DTXSID00389423
- EU-0038383
- SR-01000433869
- AKOS016039017
- SR-01000433869-1
- Oprea1_366984
- MFCD00791752
-
- MDL: MFCD00791752
- Inchi: 1S/C17H17N3O2/c1-11-6-8-12(9-7-11)18-16(21)10-15-17(22)20-14-5-3-2-4-13(14)19-15/h2-9,15,19H,10H2,1H3,(H,18,21)(H,20,22)
- InChI Key: MCQNIEJDSDQIDA-UHFFFAOYSA-N
- SMILES: O=C1C(CC(NC2C=CC(C)=CC=2)=O)NC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 295.13221
- Monoisotopic Mass: 295.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 70.2Ų
Experimental Properties
- PSA: 70.23
N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M503350-50mg |
N-(4-Methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
36932-41-9 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M503350-100mg |
N-(4-Methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
36932-41-9 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M503350-500mg |
N-(4-Methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
36932-41-9 | 500mg |
$ 320.00 | 2022-06-03 | ||
| abcr | AB375050-1 g |
N-(4-Methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide; . |
36932-41-9 | 1 g |
€436.00 | 2023-07-19 | ||
| abcr | AB375050-1g |
N-(4-Methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide; . |
36932-41-9 | 1g |
€436.00 | 2025-04-19 | ||
| Enamine | EN300-06560-0.05g |
N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
36932-41-9 | 95% | 0.05g |
$42.0 | 2023-10-28 | |
| Enamine | EN300-06560-0.1g |
N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
36932-41-9 | 95% | 0.1g |
$66.0 | 2023-10-28 | |
| Enamine | EN300-06560-0.25g |
N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
36932-41-9 | 95% | 0.25g |
$92.0 | 2023-10-28 | |
| Enamine | EN300-06560-0.5g |
N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
36932-41-9 | 95% | 0.5g |
$175.0 | 2023-10-28 | |
| Enamine | EN300-06560-1.0g |
N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
36932-41-9 | 95% | 1g |
$256.0 | 2023-04-30 |
N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS No. 36932-41-9): An Overview
N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS No. 36932-41-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
The molecular structure of N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is characterized by a quinoxaline ring system fused with a tetrahydroquinoline moiety. The presence of these heterocyclic rings imparts significant chemical stability and biological activity to the molecule. The acetamide functional group attached to the quinoxaline ring further enhances its solubility and bioavailability, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent antitumor activity against several cancer cell lines. The researchers found that it selectively inhibits the growth of human breast cancer cells (MCF-7) and colon cancer cells (HCT116) by inducing apoptosis and cell cycle arrest.
In addition to its antitumor properties, N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has also shown promise as an anti-inflammatory agent. A study conducted by a team of researchers at the University of California in 2020 demonstrated that this compound effectively reduces inflammation in animal models of rheumatoid arthritis. The mechanism of action involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The pharmacokinetic properties of N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide have been extensively studied to understand its behavior in biological systems. Research indicates that it has good oral bioavailability and a favorable pharmacokinetic profile. This makes it suitable for oral administration in preclinical and clinical settings. Furthermore, the compound has been shown to have low toxicity and minimal side effects in animal studies.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide in human subjects. Preliminary results from phase I trials have been promising, with no serious adverse events reported. The compound is being tested for its potential use in treating various cancers and inflammatory diseases.
The synthesis of N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves several well-established chemical reactions. One common synthetic route involves the condensation of 1-methylbenzene with 3-acetylquinoxaline followed by acetylation with acetic anhydride. This method yields high purity product with good yields.
In conclusion, N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS No. 36932-41-9) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. Ongoing studies continue to explore its therapeutic potential in various disease conditions.
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